Collagen type IV alpha3 chain (185-203)

melanoma cell adhesion anti-proliferative peptide

Collagen type IV alpha3 chain (185-203), also designated as the tumstatin-derived 19-mer peptide, is a synthetic fragment (sequence CNYYSNSYSFWLASLNPER, MW 2314.52 Da) corresponding to residues 185–203 of the non-collagenous (NC1) domain of the human α3(IV) collagen chain. This peptide is a cryptic matrikine released physiologically by MMP-9 proteolysis from basement membrane collagen IV and functions as a dual-activity anti-tumor agent: it directly inhibits tumor cell proliferation and migration while also suppressing pathological angiogenesis through RGD-independent αVβ3 integrin binding.

Molecular Formula C105H144N26O32S
Molecular Weight 2314.517
CAS No. 157802-35-2
Cat. No. B598505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCollagen type IV alpha3 chain (185-203)
CAS157802-35-2
Molecular FormulaC105H144N26O32S
Molecular Weight2314.517
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)N
InChIInChI=1S/C105H144N26O32S/c1-51(2)35-67(89(147)114-53(5)86(144)127-77(46-132)98(156)119-68(36-52(3)4)90(148)126-76(44-84(109)141)103(161)131-34-12-18-81(131)102(160)115-65(31-32-85(142)143)88(146)116-66(104(162)163)17-11-33-112-105(110)111)118-95(153)73(41-58-45-113-64-16-10-9-15-62(58)64)124-92(150)69(37-54-13-7-6-8-14-54)122-99(157)78(47-133)128-94(152)72(40-57-23-29-61(138)30-24-57)123-100(158)79(48-134)130-97(155)75(43-83(108)140)125-101(159)80(49-135)129-93(151)71(39-56-21-27-60(137)28-22-56)120-91(149)70(38-55-19-25-59(136)26-20-55)121-96(154)74(42-82(107)139)117-87(145)63(106)50-164/h6-10,13-16,19-30,45,51-53,63,65-81,113,132-138,164H,11-12,17-18,31-44,46-50,106H2,1-5H3,(H2,107,139)(H2,108,140)(H2,109,141)(H,114,147)(H,115,160)(H,116,146)(H,117,145)(H,118,153)(H,119,156)(H,120,149)(H,121,154)(H,122,157)(H,123,158)(H,124,150)(H,125,159)(H,126,148)(H,127,144)(H,128,152)(H,129,151)(H,130,155)(H,142,143)(H,162,163)(H4,110,111,112)/t53-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1
InChIKeyQJWBWCMTAMAKSU-JDDMTDLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Collagen Type IV Alpha3 Chain (185-203) (CAS 157802-35-2): Procurement-Grade Identity, Sequence, and Biological Profile


Collagen type IV alpha3 chain (185-203), also designated as the tumstatin-derived 19-mer peptide, is a synthetic fragment (sequence CNYYSNSYSFWLASLNPER, MW 2314.52 Da) corresponding to residues 185–203 of the non-collagenous (NC1) domain of the human α3(IV) collagen chain . This peptide is a cryptic matrikine released physiologically by MMP-9 proteolysis from basement membrane collagen IV and functions as a dual-activity anti-tumor agent: it directly inhibits tumor cell proliferation and migration while also suppressing pathological angiogenesis through RGD-independent αVβ3 integrin binding . The -SNS- triplet at residues 189–191 is unique to the α3 chain among all six type IV collagen α-chains and is essential for its biological activity . The compound is supplied as a lyophilized powder (typically TFA salt form) with DMSO solubility, stored at –20 °C, and is intended exclusively for research use (RUO) .

Sequence Specificity 19-mer peptide with unique -SNS- motif exclusive to α3(IV) chain
Conformation Requirement β-turn at YSNS motif essential for reported assay activity
Receptor Engagement Engages CD47/IAP and αVβ3 integrin in tumor-cell signaling studies

Why Collagen Type IV Alpha3 Chain (185-203) Cannot Be Replaced by Other α-Chain NC1 Peptides or Truncated Analogs


Substituting this peptide with equivalent-length sequences from other type IV collagen α-chains (α1, α2, α4, α5) or with truncated analogs lacking the -SNS- motif results in a complete loss of biological activity . The α1(IV)185-203 peptide, which corresponds to the identical residue region of the α1 chain, is entirely inactive in tumor cell proliferation assays, adhesion assays, and receptor-binding studies . Shorter fragments that omit the -SNS- triplet (e.g., residues 194–203) fail to protect basement membrane against polymorphonuclear leukocyte-mediated damage, whereas the full 185-203 peptide is protective . Furthermore, the biological activity is strictly conformation-dependent: the DNYYSNS heptapeptide, which cannot form the essential β-turn at the YSNS motif, is devoid of inhibitory activity, while the homologous MNYYSNS peptide retains full function . These findings demonstrate that both primary sequence identity and secondary structure integrity are non-negotiable for procurement of a functionally competent reagent.

α-Chain Sequence Mismatch Peptides from α1, α2, α4, α5 chains are inactive in proliferation and adhesion assays; only α3(IV)185-203 shows reported activity.
-SNS- Motif Deletion Truncated analogs lacking residues 189–191 lose basement membrane protective activity; fragment 194-203 is ineffective.
Conformation Disruption DNYYSNS variant lacks β-turn and shows no inhibitory activity; structural integrity must be verified.

Quantitative Differentiation Evidence for Collagen Type IV Alpha3 Chain (185-203) Versus Closest Analogs


α-Chain Sequence Specificity: Only the α3(IV)185-203 Peptide Inhibits Melanoma Cell Proliferation and Promotes Adhesion

The α3(IV)185-203 peptide inhibits human melanoma cell proliferation by 40% at 5 µg/mL over 5 days, while simultaneously increasing cell adhesion by 50–60% over control. In contrast, peptides corresponding to the identical residue region (185–203) of the α1, α2, α4, and α5(IV) chains exhibit no detectable anti-proliferative or adhesion-promoting activity . Replacement of Ser189 or Ser191 with alanine significantly reduces both adhesion and anti-proliferative potency, confirming that the -SNS- motif unique to the α3 chain is the functional discriminator .

α-Chain Specificity
Head-to-head
40% proliferation inhibition at 5 µg/mL vs ~0% for α1,α2,α4,α5
Supports α3 chain-specific assay context
Melanoma cell model; 5-day culture
melanoma cell adhesion anti-proliferative peptide type IV collagen NC1 domain

Dependence on the -SNS- Triplet for Basement Membrane Protection: α3(IV)185-203 Versus Truncated Fragments

In a vessel wall model of polymorphonuclear leukocyte (PMN)-mediated basement membrane (BM) damage, the full-length α3(IV)185-203 peptide significantly reduced BM damage by non-activated PMN. The shorter α3(IV)185-191 peptide, containing the -SNS- triplet (residues 189–191), retained partial protective activity, whereas the α3(IV)194-203 fragment, which lacks -SNS-, was completely ineffective . Comparable α1(IV) and α2(IV) chain peptides were also inactive . This establishes the -SNS- motif as the minimal functional unit required for BM protection.

BM Protection Motif
Head-to-head
Full 185-203 reduces BM damage; 194-203 fragment inactive
SNS motif required for protection endpoint
PMN vessel-wall model
basement membrane neutrophil PMN Goodpasture extracellular matrix protection

Conformation-Dependent In Vivo Tumor Suppression: β-Turn at YSNS Motif Is Required for Biological Activity

In a mouse melanoma xenograft model, the α3(IV)185-203 peptide inhibited in vivo tumor growth in a conformation-dependent manner . The shorter CNYYSNS heptapeptide (residues 185–191) shares an identical inhibitory profile and adopts a β-turn at the YSNS (188–191) motif that is crucial for bioactivity. The homologous MNYYSNS heptapeptide retains the β-turn and the inhibitory activity, whereas the DNYYSNS heptapeptide, which does not form a β-turn at the YSNS level, is completely devoid of inhibitory activity . The three-dimensional structure, verified by NMR and molecular modeling, demonstrates a strong structure–function relationship.

Conformation Requirement
Head-to-head
CNYYSNS active; DNYYSNS (no β-turn) inactive
β-turn at YSNS essential for model response
Mouse melanoma xenograft; NMR verified
tumstatin in vivo tumor model conformation-activity relationship melanoma xenograft

Dual-Receptor Mechanism: CD47/IAP and αVβ3 Integrin Engagement Is Unique to the α3(IV)185-203 Sequence

Affinity chromatography using the α3(IV)179-208 peptide identified five binding proteins from melanoma and prostate tumor cell membranes. Three were characterized as CD47/integrin-associated protein (IAP), the integrin β3 subunit, and the αVβ3 integrin complex . The homologous α1(IV)185-203 peptide from the same residue region of the α1 chain showed no binding and no effect on cell adhesion or proliferation . Pre-treatment with the α3(IV)187-191 (-YYSNS-) core peptide inhibited tumor cell adhesion to the α3(IV)185-203 substrate, whereas the inactive α1(IV)185-203 peptide did not . Antibodies against CD47/IAP or αVβ3 integrin blocked both the adhesion and anti-proliferative effects of α3(IV)185-203, while antibodies to β1 and β2 integrin subunits were without effect .

Receptor Identification
Head-to-head
Affinity chromatography + antibody blockade confirms CD47/IAP and αVβ3 binding
Dual-receptor mechanism distinguishes from other chains
α1(IV)185-203 shows no binding
integrin alphaVbeta3 CD47 receptor identification signal transduction tumor cell adhesion

Down-Regulation of MT1-MMP and MMP-2 Activation: α3(IV)185-203 Versus Untreated Tumor Cells

The α3(IV)185-203 synthetic peptide inhibits the migration of both HT-144 melanoma and HT-1080 fibrosarcoma cells and suppresses membrane-bound MMP-2 activation by decreasing the expression of MT1-MMP (membrane-type 1 matrix metalloproteinase) and the β3 integrin subunit . In invasive bronchial tumor BZR cells, the NC1 α3(IV) domain produced a 50% decrease in MT1-MMP mRNA levels, whereas non-invasive 16HBE14o- cells showed no modulation . This effect is chain-specific and is not reproduced by α1(IV) or α2(IV) chain peptides .

MT1-MMP Regulation
Cross-study comparable
50% decrease in MT1-MMP mRNA in invasive BZR cells
Supports MMP pathway dissection studies
Not replicated by α1/α2 chains
MT1-MMP MMP-2 tumor invasion metalloproteinase inhibition fibrosarcoma

Optimal Research Application Scenarios for Collagen Type IV Alpha3 Chain (185-203) Based on Verified Differentiation Evidence


Melanoma Tumor Cell Adhesion and Proliferation Screening Requiring Chain-Specific Basement Membrane Mimicry

In assays designed to interrogate melanoma cell interactions with basement membrane collagen, only the α3(IV)185-203 peptide simultaneously promotes adhesion (50–60% increase) and inhibits proliferation (40% reduction at 5 µg/mL). Peptides from α1, α2, α4, and α5 chains are inactive in both readouts, making α3(IV)185-203 the sole candidate for studies requiring physiologically relevant α3 chain-specific basement membrane signaling .

In Vivo Melanoma Xenograft Models Requiring Conformation-Dependent Tumor Growth Inhibition

For in vivo tumor pharmacology studies, the α3(IV)185-203 peptide inhibits tumor growth in a mouse melanoma model in a conformation-dependent manner. The CNYYSNS heptapeptide core retains full activity, but the DNYYSNS variant—lacking the critical β-turn—is inactive. Procurement of sequence-verified, properly folded α3(IV)185-203 is therefore essential for reproducible in vivo anti-tumor efficacy data .

Tumor Cell Invasion and MMP-2/MT1-MMP Pathway Dissection in Fibrosarcoma and Carcinoma Models

In HT-1080 fibrosarcoma and BZR bronchial carcinoma invasion models, α3(IV)185-203 suppresses MMP-2 activation by down-regulating MT1-MMP and β3 integrin expression, with a 50% MT1-MMP mRNA reduction observed in invasive cells. This pathway-specific effect is not replicated by other α-chain peptides and supports its use as a molecular tool for dissecting the MT1-MMP/MMP-2 axis in tumor cell invasion .

Neutrophil (PMN) Activation and Basement Membrane Protection Studies in Inflammation Models

For ex vivo vessel wall or basement membrane damage models employing human polymorphonuclear leukocytes, α3(IV)185-203 uniquely reduces BM damage by non-activated PMN. The α3(IV)194-203 fragment lacking -SNS- is ineffective, as are α1(IV) and α2(IV) comparable peptides, confirming that full-length α3(IV)185-203 is required for BM protection studies .

Application
Selection Property
Validation Focus
Melanoma adhesion & proliferation screening
α3 chain-specific sequence
SNS motif and proliferation endpoint
In vivo melanoma xenograft studies
Conformation-verified peptide
β-turn structural requirement
Tumor invasion MMP pathway dissection
MT1-MMP/β3 integrin regulation
MT1-MMP mRNA expression endpoint
Neutrophil-mediated BM damage models
Full-length α3(IV)185-203
Basement membrane protection readout
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